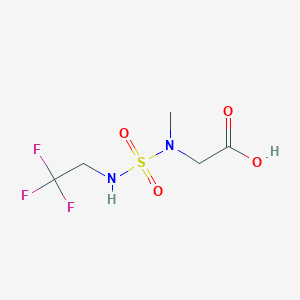
Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide, also known as TFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFC belongs to the family of carboximidamides and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Acetic Acid in Hydrogen Generation from Bio-Oil
Acetic acid, a major carboxylic acid found in bio-oil, plays a significant role in the steam reforming process for hydrogen generation. Research has focused on the reaction characteristics and behaviors of acetic acid during steam reforming, contributing to the development of various reforming catalysts, processes, and reactors. These advancements have led to improved catalyst activity, stability, and resistivity towards coking, highlighting the importance of acetic acid in sustainable hydrogen production technologies (Zhang et al., 2018).
Acetic Acid Formation in the Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, has been shown to produce acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism. Studies involving isotope labeling have traced the formation of acetic acid from glucose, revealing the pathways and intermediates leading to its production. This insight into acetic acid formation contributes to our understanding of flavor development in foods and the chemistry underlying the Maillard reaction (Davidek et al., 2006).
Antimicrobial Activity of Cyclobutane Derivatives
The synthesis and evaluation of cyclobutane derivatives, such as (1S,2S)-1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, have demonstrated significant antimicrobial activity. These compounds, derived from Streptomyces species, exhibit enhanced antibacterial effects through a proposed mechanism involving inhibition of essential bacterial enzymes. This research opens new avenues for the development of novel antimicrobial agents based on cyclobutane structures (Baldwin et al., 1986).
Acetic Acid in Catalytic Reactions
Acetic acid has been employed as a solvent and reactant in various catalytic reactions, including the hydrogenation of acetic acid itself and the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. These studies highlight the versatility of acetic acid in facilitating chemical transformations, contributing to the development of greener and more efficient synthetic methods (Rachmady & Vannice, 2000), (Cui et al., 2017).
Steric Effects in Chemical Synthesis
The steric effects of carboxylate ligands, including those derived from acetic acid, have been studied in the context of palladium-catalyzed intramolecular C-H arylation reactions. These effects are crucial for enhancing the efficiency and selectivity of the arylation process, demonstrating the impact of acetic acid derivatives in advanced organic synthesis (Tanji et al., 2018).
Propiedades
IUPAC Name |
acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2.C2H4O2/c7-6(8,9)4-2-1-3(4)5(10)11;1-2(3)4/h3-4H,1-2H2,(H3,10,11);1H3,(H,3,4)/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCZLYHVQCODY-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C1C(=N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H]([C@@H]1C(=N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

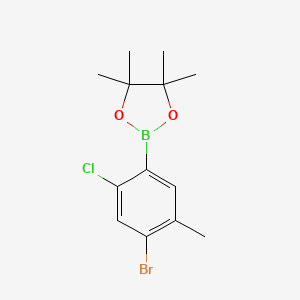
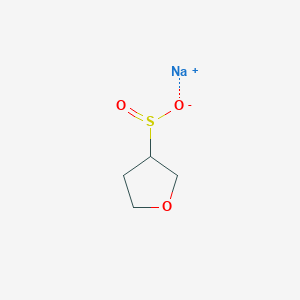

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

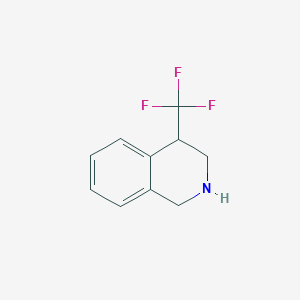
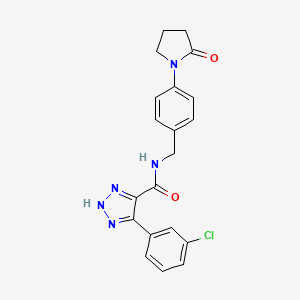

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)
